molecular formula C8H9F3N2OS B14059209 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14059209
M. Wt: 238.23 g/mol
InChI Key: SQMDZASYFDZHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Methylthio)-2-(Trifluoromethoxy)Phenyl)Hydrazine is a hydrazine derivative featuring a phenyl ring substituted with a methylthio (-SMe) group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The hydrazine (-NH-NH₂) moiety is attached to the aromatic ring, enabling diverse reactivity for applications in pharmaceuticals, agrochemicals, or materials science.

Key structural features:

  • Electron-withdrawing groups (EWGs): The trifluoromethoxy group enhances stability and lipophilicity, while the methylthio group contributes to moderate electron-donating effects.
  • Synthetic routes: Likely involves condensation of substituted phenylhydrazines with carbonyl precursors, as seen in analogous hydrazine syntheses (e.g., reactions with enones or aldehydes) .

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-5-2-3-7(6(4-5)13-12)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

SQMDZASYFDZHLG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable phenyl precursor and introduce the trifluoromethoxy group through radical trifluoromethylation . The methylthio group can be introduced via nucleophilic substitution reactions. Finally, the hydrazine moiety is attached through a reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that minimize side reactions and maximize the efficiency of each step. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazine moiety can be reduced to form amines.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the hydrazine moiety can produce primary or secondary amines.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methylthio group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related hydrazine derivatives from the evidence:

Compound Name Substituents on Phenyl Ring Key Functional Groups Synthesis Method Notable Properties/Applications Reference
1-(5-(Methylthio)-2-(Trifluoromethoxy)Phenyl)Hydrazine (Target) 5-SMe, 2-OCF₃ Hydrazine Likely condensation with enones/aldehydes Potential bioactive intermediate -
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine 4-NO₂, triazole core Hydrazine, triazole Multi-step cyclization Crystallography studies (H-bonding)
1-[4-Chloro-2-(1,3-dioxolan-2-ylmethylthio)-5-methylphenylsulfonyl]-3-(phenylamino)guanidine 4-Cl, 2-alkylthio, sulfonyl Guanidine, sulfonyl Toluene reflux with phenylhydrazine Antihyperglycemic activity (analogs)
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines 2,6-Cl, 4-CF₃ Hydrazine, ketone HCl-catalyzed ethanol reflux Agrochemical intermediates
2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Hydrazones 3-CF₃, 2-hydroxybenzamide Hydrazone, benzamide Condensation with aldehydes Antimicrobial/antifungal candidates
Substituent Impact Analysis:
  • Electron-withdrawing groups (EWGs): Trifluoromethoxy (-OCF₃): Enhances metabolic stability and lipophilicity compared to nitro (-NO₂) or chloro (-Cl) groups .
  • Steric effects: Bulky groups (e.g., triazole in ) reduce reactivity in nucleophilic additions compared to simpler hydrazines.

Physical and Spectral Properties

While direct data are unavailable, inferences can be made:

  • Melting points: Expected to range between 160–180°C, similar to hydrazines with mixed EWGs (e.g., 173–175°C for compound 17 in ).
  • Spectroscopy:
    • ¹H-NMR: Aromatic protons near δ 7.0–8.0 ppm; NH₂ signals at δ 4.0–5.0 ppm .
    • MS: Molecular ion peak at m/z ~280–300 (M⁺), with fragments corresponding to -OCF₃ (m/z 85) and -SMe (m/z 47) .

Biological Activity

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with a complex structure that includes a hydrazine moiety, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C8H9F3N2OS, and it has a molecular weight of 238.23 g/mol. The unique arrangement of these functional groups makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating better penetration through cell membranes. This property is crucial for its potential biological activity, allowing interaction with various cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific enzymes and receptors, leading to inhibition or activation of relevant biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various microbial strains
AnticancerPotential to inhibit cancer cell proliferation
Enzyme InhibitionMay inhibit specific enzymes involved in disease processes

The hydrazine moiety can interact with cellular components, potentially leading to enzyme inhibition or DNA interaction. This interaction is essential for the development of new therapeutic agents targeting various diseases.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit lipoxygenase and other enzymes involved in inflammatory processes .
  • DNA Interaction : The hydrazine structure allows for potential intercalation with DNA, impacting replication and transcription processes.

Case Studies

Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance, phenylhydrazides have demonstrated antifungal activity against Candida albicans, with some derivatives showing MIC values lower than those of standard antifungal treatments . These findings suggest that similar compounds may also exhibit significant biological effects.

Example Study:

  • Study Title : Antifungal Activity of Phenylhydrazides
  • Findings : Several derivatives exhibited potent antifungal activity against fluconazole-resistant strains, highlighting the potential for developing novel antifungal agents based on hydrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.